Journal Name:Journal of the Chemical Society C: Organic
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A method of cis,trans-isomerisation of non-conjugated olefins without double-bond migration
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000260
It is shown that isomerisation of non-conjugated olefins by irradiation in the presence of iodine, or by heating at 200° in the presence of selenium or benzenethiyl radical-producing compounds, is accompanied by extensive migration of the double bond. Irradiation in the presence of iodine gives noticeable migration long before any cis,trans-equilibrium can be established, but with suitably filtered light in the presence of diphenyl sulphide or diphenyl disulphide the thermodynamic cis,trans-equilibrium is obtained without migration or side reactions. Irradiation at > 320 mµ in the presence of acetophenone as a photosensitiser gives cleanly a photostationary state which usually comes fairly close to the thermodynamic equilibrium, but some migration (2–3%) occurs.
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1-Amino-2-nitrocyclopentanecarboxylic acid. A new naturallyoccurring nitro-compound
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000255
A plant-growth regulatory compound produced by Aspergillus wentii is shown to be 1-amino-2-nitrocyclopentanecarboxylic acid (l; R NH2).
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Ferrocene derivatives. Part XV. New routes to symmetrically disubstituted ferrocenes
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000251
The dimethiodides of 1,1′-bis-(N,N-dimethylaminomethyl)- and 1,1′-bis-(α-N,N-dimethylaminoethyl)-ferrocene have been converted into a series of symmetrically disubstituted ferrocenes. The direct tritylation and bis-aminomethylation of ferrocene have been achieved.
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Synthesis of a silicon-containing analogue of chloramphenicol
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000249
A silicon-containing analogue of chloramphenicol, 2-dichloroacetamido-1-(p-trimethylsilylphenyl)propan-1,3-diol, has been prepared from p-trimethylsilylbenzaldehyde by condensation with glycine, reduction of p-trimethylsilyl-phenylserine to 2-amino-1-(p-trimethylsilylphenyl)propan-1,3-diol, and dichloroacetylation. The chloramphenicol analogue has the threo configuration.
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The absolute configuration of some caryophyllene derivatives
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000247
The “partial resolution” method for the determination of absolute configurations has been applied to a variety of secondary alcohols derived from caryophyllene. The results confirm the assignments of configuration previously made.
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A new synthesis of heterocyclic phosphorus compounds
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000245
Cyclic p osphines having five-, six-, and seven-membered rings have been prepared from secondary phosphines possessing a terminally unsaturated alkenyl group by intramolecular addition of the P–H group to the double bond under the influence of ultraviolet light.
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Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000239
Dialkyl hydrogen phosphates, RO(R′O)PO2H, are produced from monoalkyl hydrogen phosphonates, RO(HO)PHO, by oxidation either with bromine in pyridine or with carbon tetrachloride and triethylamine with stoicheiometric quantities of an alcohol. In the absence of an alcohol, the former reagent gives sym-dialkyl dihydrogen pyrophosphates in good yield. The nature of the phosphorylating entity in each system is discussed.The preparation of a nucleoside diphosphonate is described and the hydrolysis of dialkyl phosphonates (RO)2PHO, to monoalkyl hydrogen phosphonates has been re-examined.
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Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000234
In a study of the cations of twenty 2-substituted quinazolines, it was found that covalent hydration of the 3,4-double bond decreased according to the electronic effect of the 2-substituent; viz, +l > +M > –l. This is explained by the effect of the substituent on the polarity of the C-4, N-3 double bond. The effect of the acyl group on the rate of ring closure of o-acylaminoacetophenones with alcoholic ammonia at 20° is also described.
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Metabolic products of Colletotrichum capsici: isolation and characterisation of acetylcolletotrichin and colletodiol
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000230
Two neutral metabolic products of Colletotrichum capsici, acetylcolletotrichin, a phytotoxic C28H42O7 terpenoid with hydroxyl, methoxyl, and unsaturated ketone groupings, and colletodiol, a chemically unrelated, biologically inactive C14H20O6 alcohol, have been isolated and characterised.
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The formation, ionisation, and spectra of some alkylamino-pteridines,-purines, and -pyrimidines
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000226
Under preparative conditions, 2-chloropteridine is shown to react with t-butylamine about 20,000 times faster than does 2-chloropyrimidine, but 2-chloro-6,9-dimethylpurine is butylaminated a little more slowly than is the corresponding 2-chloro-4,6-dimethylpyrimidine. The formation of twelve new alkylaminopteridines and purines are recorded; their ionisation constatns and ultraviolet spectra are compared with those of twanty analogous pyrimidines. Syntheses of three 2-carboxypyrimidines are recorded.
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Cyclisation of 2-methyl-2-(4-methyl-3-oxopentyl)cyclohexanone
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000224
A Mannich condensation on dimethyl isopropyl ketone gave a mixture of 1-diethylamino-4-methylpentan-3-one, 1-diethylamino-2,2-dimethylbutan-3-one, and an undentified compound, which were separated by gas–liquid chromatography. 1-Diethylamino-4-methylpentan-3-one was condensed with 2-methylcyclohexanone to give 2-methyl-2-(4-methyl-3-oxopentyl)cyclohexanone, cyclisation of which in alkali gave 1,1,10-trimethyl-Δ8-2-octalone in small yield.
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Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000220
Reaction of tetrafluoro-4-nitropyridine with ammonia and sodium methoxide leads to considerable replacement of the nitro-group, unlike 2,3,5,6-tetrafluoro-4-nitrobenzene which gives exclusive replacement of fluorine ortho to the nitro-group. The pyridine-ring nitrogen is the greatest single factor in determining the orientation of nucleophilic attack. Competition experiments show relative reactivities to be in the order: pentafluoropyridine ≈ pentafluoronitrobenzene > tetrafluoro-4-nitropyridine. Fluorine-19 n.m.r. spectra of derivatives of pentafluoropyridine have been examined but the effect of substituent methoxyl and amino-groups on chemical shifts was not consistent, especially in the presence of a nitro-group.
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The nitration of α-phenyl-o-toluic acid
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000218
The nitration of α-phenyl-o-toluic acid with fuming (90%) nitric acid gives α-2,4-dinitrophenyl-5-nitro-o-toluic acid as the major product. Optimum conditions for the preparation, and experiments leading to the structural assignment, are described.
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Partially fluorinated heterocyclic compounds. Part I. The preparation of some tetra- and tri-fluoroquinolines, and some reactions of 5,6,7,8-tetrafluoroquinoline
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000215
5,6,7,8-Tetrafluoroquinoline and 2- and 4-methyl-5,6,7,8-tetrafluoroquinoline have been prepared by Skraup reactions of 2,3,4,5-tetrafluoroaniline with glycerol, crotonaldehyde, and methyl vinyl ketone, respectively. Similarly, 6,7,8- and 5,6,8-trifluoroquinoline have been prepared from 2,3,4- and 2,4,5-trifluoroaniline. Sodium methoxide, potassium hydroxide, and ammonia, as nucleophilic reagents, replaced the 7-fluorine atom in 5,6,7,8-tetrafluoroquinoline. Some of the reactions of these derivatives are described.
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Aspects of stereochemistry. Part XXIV. The acid-catalysed rearrangement of 2,4-O-benzylidene-D-erythrose and 2,3-O-benzylidene-erythritol
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000212
On treatment with toluene-p-sulphonic acid in dimethylformamide, 2,4-O-benzylidene-D-erythrose rearranges to 2,3-O-benzylidene-D-erythrofuranose with the phenyl group endo. The structure assigned to the rearranged product is proved, and a mechanism is presented which accounts for the stereospecificity. Under similar acid conditions, “cis”-2,3-O-benzylidene-erythritol rearranges into 1,3-O-benzylidene-DL-erythritol.
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Aspects of stereochemistry. Part XXIII. Configuration of some 2,4-disubstituted derivatives of 1,3-dioxolan
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000208
Chemical evidence is provided which proves the correctness of the configurations previously assigned to cis- and trans-4-substituted derivatives of 2-phenyl-1,3-dioxolan based on the magnitude of the chemical shift of the benzyl protons in the n.m.r. spectra.Treatment of 2-O-benzylglycerol with N-bromosuccinimide affords cis-4-hydroxymethyl-2-phenyl-1,3-dioxolan, whereas the 1-O-benzyl ether is converted into a mixture of the cis- and the trans-form of 5-hydroxy-2-phenyl-1,3-dioxan and 4-hydroxymethyl-2-phenyl-1,3-dioxolan. A mechanism for the stereospecificity of the former reaction is presented.
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Syntheses and properties of N-allyl derivatives of ethylenediamine and diethylenetriamine
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000203
In connexion with studies of cyclic polymerisation the allyl derivatives of ethylenediamine and diethylenetriamine have been prepared, and the new compounds have been characterised. The mixture of triamines obtained by direct allylation of diethylenetriamine has been separated by ion-exchange chromatography. The order of elution agrees with the calculated basic strengths of the compounds, and their gas-chromatographic retention times have been related to their structures, their behaviour in paper and thin-layer chromatography is discussed; RF values, together with spot tests and nuclear magnetic resonance spectra, can be used to distinguish between isomers.
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Extractives from Derris scandens. Part I. The structures of scandenin and lonchocarpic acid
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000192
The structures of scandenin and lonchocarpic acid have been elucidated. The compounds belong to a new group of isoflavonoids, the 4-hydroxy-3-phenylcoumarins. A synthesis of dimethyldihydroisonorscandenin has been carried out and partial degradation products of scandenin and lonchocarpic acid have been characterised and inter-related.
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Syntheses of heterocyclic compounds. Part XII. Halogen-substituted 3-arylsydnones
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000189
The reactivity of halogen in the benzene ring and also in the 4-position of the sydnone ring of various arylsydnones towards nucleophiles has been investigated. The course of ring-fission in 4-halogenosydnones induced by primary amines differs from that of secondary amines. The reaction in the latter case provides a preparative route to diamino-acid amides. Several new halogenosydnones are described.
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Syntheses of heterocyclic compounds. Part XI. Quinolines and pyrones from the reaction of N-aminophenyl heterocycles with β-ketoesters in polyphosphoric acid
Journal of the Chemical Society C: Organic ( IF 0 ) Pub Date : , DOI: 10.1039/J39660000186
N-o-Aminophenyl heterocycles react with β-keto-esters in hot polyphosphoric acid to give quinaldines with the heterocycle in the 8-position. The N-o-acetoacetamidophenyl derivatives, however, yield a mixture of these quinaldines and γ-pyrones. From o-fluoroacetoacetanilide three compounds are obtained under similar conditions, namely the expected 8-fluoro-2-hydroxylepidine in addition to 8-fluoro-4-hydroxyquinaldine and an o-fluorophenyl-substituted γ-pyronecarboxylic acid amide. By contrast, reaction between o-fluoroaniline and methyl acetoacetate gives a pyridone as well as the expected quinaldine. Aspects of mechanism are discussed.
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